3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
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Overview
Description
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups
Mechanism of Action
Target of action
Thiazoles and pyridazines, the classes of compounds that “5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole” belongs to, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.
Mode of action
The mode of action of these compounds can also vary widely. For example, some thiazole derivatives have been found to inhibit the growth of bacteria by interfering with the synthesis of essential proteins . Others have been found to inhibit the replication of viruses by interfering with the function of viral enzymes .
Biochemical pathways
Thiazoles and pyridazines can affect a wide range of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of essential proteins in bacteria, affecting the bacterial growth pathway . Others have been found to inhibit the replication of viruses, affecting the viral replication pathway .
Pharmacokinetics
The pharmacokinetics of these compounds can vary widely depending on their structure and the conditions under which they are used. Some thiazole derivatives are well absorbed and extensively distributed in the body, while others are poorly absorbed and rapidly eliminated .
Result of action
The result of the action of these compounds can vary widely. For example, some thiazole derivatives have been found to inhibit the growth of bacteria, resulting in the death of the bacteria . Others have been found to inhibit the replication of viruses, resulting in the reduction of viral load .
Action environment
The action of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances . For example, some thiazole derivatives are more effective at lower pH levels, while others are more effective at higher temperatures .
Biochemical Analysis
Biochemical Properties
5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit certain enzymes, such as kinases and proteases, which are crucial for cell signaling and metabolic pathways . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical processes.
Cellular Effects
The effects of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole on cells are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, the compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole have been studied over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in sustained modulation of cellular processes, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . The effects on metabolic flux and metabolite levels are important considerations for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its biological effects . The localization can impact the compound’s activity and function, making it an important factor in its overall biochemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the thiazole and thiophene moieties through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenated solvents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.
Thiazole derivatives: Compounds with a thiazole ring, often used in medicinal chemistry for their pharmacological properties.
Pyridazine derivatives: Compounds featuring a pyridazine ring, explored for their potential as therapeutic agents.
Uniqueness
What sets 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S3/c1-13-6-7-14(2)16(11-13)12-26-19-9-8-17(23-24-19)20-15(3)22-21(27-20)18-5-4-10-25-18/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZTIUJYBNGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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